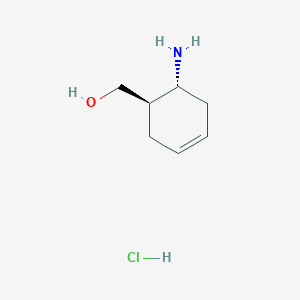

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride: is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a cyclohexane derivative.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanal.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms.

- Used in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its effects on biological pathways and potential as a pharmaceutical agent.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

- trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester

- trans-(6-Amino-cyclohex-3-enyl)-methanol

Comparison:

- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows for diverse chemical reactivity and biological interactions.

- Compared to trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester , the hydrochloride salt form is more soluble in water, making it more suitable for biological applications.

- The presence of the hydrochloride group in This compound enhances its stability and makes it easier to handle in various experimental conditions.

Biological Activity

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, a compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, structural characteristics, biological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves stereoselective methods that yield the desired trans isomer from precursors like (−)-shikimic acid. The compound can be synthesized through a series of reactions including Michael additions and catalytic hydrogenation, resulting in high yields of the target compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Michael Addition | 61% (cis), 5% (trans) | Starting from shikimic acid |

| 2 | Isomerization | 89% | Conversion of cis to trans |

| 3 | Catalytic Hydrogenation | 76% | Formation of trihydroxylated derivatives |

Antimicrobial Properties

Recent studies have indicated that trans-(6-Amino-cyclohex-3-enyl)-methanol exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that trans-(6-Amino-cyclohex-3-enyl)-methanol can inhibit cell proliferation in cancer cell lines, with IC50 values indicating potent effects on tumor cells while sparing normal cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Experimental models suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of trans-(6-Amino-cyclohex-3-enyl)-methanol against multi-drug resistant strains of Escherichia coli reported an MIC (Minimum Inhibitory Concentration) of <1 μg/mL, underscoring its potential as a novel antibiotic .

- Cancer Cell Line Studies : In a controlled experiment using MDA-MB-231 breast cancer cells, treatment with trans-(6-Amino-cyclohex-3-enyl)-methanol resulted in a significant reduction in cell viability (IC50 = 0.126 μM), demonstrating its selective toxicity towards cancerous cells compared to non-cancerous cells .

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that trans-(6-Amino-cyclohex-3-enyl)-methanol could reduce cell death by up to 40%, suggesting its role in protecting against neurodegeneration .

Properties

IUPAC Name |

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJCLXQPIIVMS-UOERWJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.